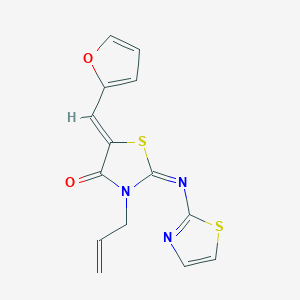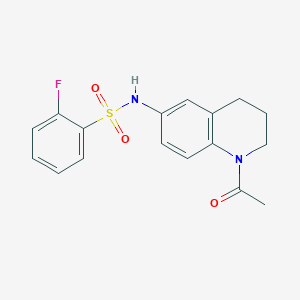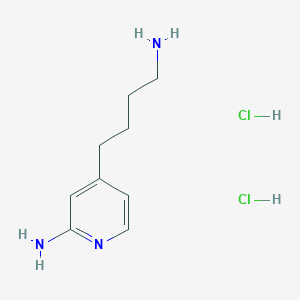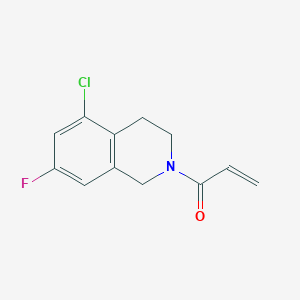
N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves reactions with thionyl chloride . For instance, the reaction of N-(p-tolyl)benzamide with thionyl chloride at 70 °C for 8 hours gave N-(p-tolyl)benzimidoyl chloride . The in situ generated solution was then reacted with N-isopropyldithiocarbamate isopropyl ammonium salt to afford the desired product .Molecular Structure Analysis
The molecular structure of N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)benzamide is complex, with multiple rings and functional groups . The structure can be viewed using computational tools .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antiproliferative Properties :
- Kumar et al. (2012) synthesized N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides and evaluated their in vitro antibacterial, antifungal, and antiproliferative activities. These compounds showed potential as antimicrobial agents against Gram-positive and Gram-negative bacteria and fungi. Some derivatives also demonstrated significant antiproliferative activity against human colon cancer, murine leukemia, and breast cancer cell lines, suggesting their potential as novel antiproliferative agents (Kumar et al., 2012).
Alkaline Phosphatase Inhibitors :
- Abbasi et al. (2019) synthesized novel bi-heterocyclic benzamides and evaluated their inhibitory effects on alkaline phosphatase. These compounds were found to be potent inhibitors, which could have implications for regulating bone and teeth calcification (Abbasi et al., 2019).
Cardiac Electrophysiological Activity :
- Morgan et al. (1990) studied the cardiac electrophysiological activity of N-substituted imidazolylbenzamides, indicating their potential as selective class III agents for cardiac applications (Morgan et al., 1990).
Cytotoxicity Against Melanoma Cells :
- Wolf et al. (2004) synthesized benzamide derivatives conjugated with alkylating cytostatics and tested them for melanoma cytotoxicity. These compounds showed higher toxicity against melanoma cells than the parent compounds, indicating potential for targeted drug delivery in melanoma therapy (Wolf et al., 2004).
Anti-inflammatory Activity :
- Verma et al. (1994) synthesized indole derivatives with anti-inflammatory activity, demonstrating promising results with lower ulcerogenic liability than conventional drugs (Verma et al., 1994).
Neuroleptic Activity :
- Iwanami et al. (1981) designed benzamides with potential neuroleptic activity. Their studies found a good correlation between the structure of these compounds and their activity, indicating potential use in psychosis treatment (Iwanami et al., 1981).
Eigenschaften
IUPAC Name |
N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2OS/c1-17-11-13-18(14-12-17)22-23(20-9-5-6-10-21(20)26-22)28-16-15-25-24(27)19-7-3-2-4-8-19/h2-14,26H,15-16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYXPRUNMQMSTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2-chlorophenyl)-N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2423255.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2423259.png)



![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride](/img/structure/B2423267.png)


![2-chloro-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2423274.png)




